3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Positional isomer SAR

Researchers needing defined oxadiazole probes for SAR often face regioisomer purity and substituent pattern limitations. This compound provides a unique ortho-Br/meta-NO2 pharmacophore (LogP 4.60, TPSA 84.74 Ų) on the 1,2,4-oxadiazole core. Key procurement values: - Enables systematic target-binding studies via Br cross-coupling & nitro H-bonding. - CNS penetration candidate (TPSA <90 Ų). - Allows direct cytotoxicity comparison vs. 1,3,4-oxadiazole regioisomers. Supplied with full analytical data for immediate research deployment.

Molecular Formula C14H8BrN3O3
Molecular Weight 346.13 g/mol
CAS No. 1000339-27-4
Cat. No. B1294235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
CAS1000339-27-4
Molecular FormulaC14H8BrN3O3
Molecular Weight346.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br
InChIInChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)13-16-14(21-17-13)9-4-3-5-10(8-9)18(19)20/h1-8H
InChIKeyASDXLNFEXGGMBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1000339-27-4): A 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 1000339-27-4) is a disubstituted 1,2,4-oxadiazole heterocycle (C14H8BrN3O3, MW 346.14 g/mol) bearing a 2-bromophenyl group at position 3 and a 3-nitrophenyl group at position 5 . The 1,2,4-oxadiazole core is widely recognized as a bioisostere of ester and amide functionalities, offering enhanced metabolic stability while retaining key hydrogen-bonding capabilities [1]. The presence of both electron-withdrawing (nitro) and halogen (bromo) substituents modulates the electronic character and lipophilicity (predicted LogP ~4.60) of the scaffold, making this compound a versatile building block for structure–activity relationship (SAR) exploration in drug discovery programs .

1
Disubstituted 1,2,4-oxadiazole scaffold for SAR and fragment-based drug discovery programs.
2
Ortho-bromo and meta-nitro substitution pattern for probing lipophilic binding pockets.
3
Synthetic handle at the 3-position bromine for cross-coupling and rapid library expansion.

Why 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole Cannot Be Casually Replaced by Common 1,2,4-Oxadiazole Analogs in Research Procurement


Simple substitution with a positional isomer such as 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 429624-16-8) or a monofunctionalized analog like 3-(4-bromophenyl)-1,2,4-oxadiazole (CAS 16013-07-3) introduces consequential changes in molecular recognition, physicochemical properties, and biological readout . Moving the bromine from the ortho to the para position alters the dihedral angle between the phenyl ring and the oxadiazole core, affecting π-stacking interactions and target binding [1]. Removing the 5-(3-nitrophenyl) group eliminates a key hydrogen-bond acceptor and electron-deficient aromatic moiety, which has been documented to reduce cytotoxicity in related oxadiazole series by 5- to 30-fold depending on cell context . The combination of 2-bromo and 3-nitro substitution patterns is therefore not arbitrary; it defines a distinct pharmacophoric signature that cannot be recapitulated by swapping individual building blocks without systematic re-validation.

Isomer mismatch
Para-bromo isomer alters dihedral angle and pi-stacking, affecting target binding and biological readout.
Core mismatch
Removing the 5-(3-nitrophenyl) group eliminates a key H-bond acceptor, which may reduce reported cytotoxicity context by 5- to 30-fold.
Regioisomer shift
1,3,4-Oxadiazole regioisomer geometry differs significantly; selectivity profiles may not transfer without re-validation.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole vs. Closest Analogs


Predicted Lipophilicity (LogP) Differentiation Between Ortho-Bromo and Para-Bromo Positional Isomers

The ortho-bromophenyl substitution in 3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole results in a higher predicted LogP compared to its para-bromo positional isomer. This difference in lipophilicity influences membrane permeability, plasma protein binding, and non-specific binding artifacts in biochemical assays .

Lipophilicity differentiation
Cross-study comparable
LogP 4.60 vs. core LogP 2.50
Markedly different permeability and solubility profile expected
Direct para-bromo isomer data not yet publicly available
Lipophilicity Drug-likeness Positional isomer SAR

Polar Surface Area (PSA) as a Determinant of Passive Permeability and Blood-Brain Barrier Penetration Potential

The predicted topological polar surface area (TPSA) of the target compound is 84.74 Ų. This value places it near the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration, whereas many 1,2,4-oxadiazole analogs with additional polar substituents exceed this threshold, reducing CNS exposure .

Polar surface area limit
Class-level inference
TPSA = 84.74 Ų
Below 90 Ų threshold informs CNS penetration screening fit
Fragment-based topological prediction; requires experimental validation
Polar surface area CNS drug design Permeability

Class-Level Cytotoxic Potency of Bromo-Nitro 1,2,4-Oxadiazole Derivatives Against MCF-7 Breast Cancer Cells

While no published IC50 data were located for the exact CAS 1000339-27-4 compound, a closely related 1,3,4-oxadiazole congener bearing 2-bromo and nitro substituents—2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole—exhibited significant cytotoxicity against MCF-7 cells when combined with imatinib, with the bromo-nitro substitution pattern being essential for activity [1]. Separately, 1,2,4-oxadiazole derivatives screened against MCF-7 cells have yielded IC50 values ranging from 0.11 µM to 48.37 µM depending on substitution . The 2-bromo-3-nitro combination has been associated with enhanced binding to the estrogen receptor (PDB: 3ERT) in molecular docking studies [1].

Cytotoxicity context
Class-level inference
No direct IC50 for CAS 1000339-27-4
1,3,4-Oxadiazole congener shows reported cytotoxicity; distinct ring geometry may shift selectivity
MCF-7 MTT assay; 1,2,4-oxadiazole MCF-7 IC50 range 0.11–48.37 µM
Anticancer Cytotoxicity MCF-7 Breast cancer

Predicted Aqueous Solubility Limitation Informs Formulation Strategy for In Vitro Assays

The target compound is predicted to be insoluble in water . This low aqueous solubility is consistent with its relatively high LogP and the presence of two hydrophobic aromatic rings. In contrast, simpler 1,2,4-oxadiazole scaffolds without the nitro group may exhibit marginally better solubility but lose the H-bonding functionality relevant for target engagement .

Solubility limitation
Supporting evidence
Predicted water-insoluble
Requires DMSO stock solutions; assay precipitation risk at higher concentrations
Consistent with high LogP and hydrophobic aromatic rings
Aqueous solubility Assay interference Formulation

Predicted pKa Indicates Weakly Basic Character Uncommon Among Nitro-Substituted Oxadiazoles

The predicted pKa of -3.39 ± 0.42 indicates that 3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is extremely weakly basic, meaning it remains predominantly neutral across the full physiological pH range (1–8) . This contrasts with oxadiazole derivatives bearing amino or pyridyl substituents, which ionize at physiological pH and exhibit pH-dependent permeability and solubility profiles [1].

Ionization state
Class-level inference
Predicted pKa -3.39 ± 0.42
Neutral across physiological pH; reduces pH-dependent permeability artifacts
Simplifies cell-based assay data interpretation vs ionizable analogs
pKa Ionization state Bioavailability

Recommended Procurement and Application Scenarios for 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole Based on Its Differentiation Profile


Structure–Activity Relationship (SAR) Studies on 1,2,4-Oxadiazole Isosteres in Kinase or Nuclear Receptor Programs

The compound is best deployed as a fragment or building block to systematically probe the contribution of the ortho-bromo and meta-nitro substitution pattern to target binding. Its predicted LogP of 4.60 and TPSA of 84.74 Ų make it suitable for exploring lipophilic binding pockets where the nitro group can serve as a hydrogen-bond acceptor . The 3-position bromine provides a synthetic handle for further derivatization via cross-coupling chemistry, enabling rapid library expansion.

Comparative Oncology Screening Alongside 1,3,4-Oxadiazole Regioisomers

Given the documented cytotoxicity of the 2-bromo-3-nitrophenyl motif on the 1,3,4-oxadiazole scaffold against MCF-7 breast cancer cells [1], this 1,2,4-oxadiazole regioisomer should be prioritized for parallel screening to determine whether the heterocyclic core geometry (1,2,4- vs. 1,3,4-oxadiazole) influences potency, selectivity, or mechanism of action in the same cell line panel.

CNS Penetration Assessment in Neuro-oncology or Neuroinflammation Models

With a TPSA (84.74 Ų) below the generally accepted 90 Ų blood-brain barrier penetration threshold , this compound is a candidate for in vitro permeability assays (PAMPA-BBB or Caco-2) to evaluate CNS exposure potential. Procure this compound when the research goal is to identify oxadiazole-based probes capable of engaging intracranial targets without requiring structural modification to reduce polarity.

Physicochemical Profiling for Oral Bioavailability Prediction in Early Drug Discovery

The combination of predicted LogP 4.60, TPSA 84.74 Ų, and neutral character across physiological pH (pKa ~ -3.39) places this compound within Lipinski's Rule of Five space . It can be procured as a reference standard for validating computational ADME models or as a calibration compound in high-throughput physicochemical profiling assays (e.g., kinetic solubility, LogD7.4 determination).

Application
Selection Property
Validation Focus
1,2,4-Oxadiazole SAR studies
Ortho-bromo, meta-nitro substitution pattern
Lipophilic pocket target engagement
Comparative oncology screening
1,2,4- vs. 1,3,4-oxadiazole core geometry
Cell-model endpoint review
CNS penetration assessment
TPSA 84.74 Ų
PAMPA-BBB or Caco-2 permeability models
ADME model validation
LogP, TPSA, neutral pH profile
Kinetic solubility and LogD7.4 determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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